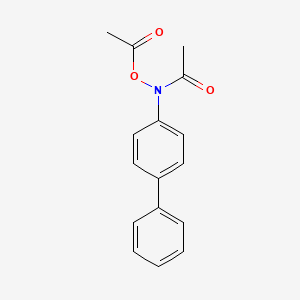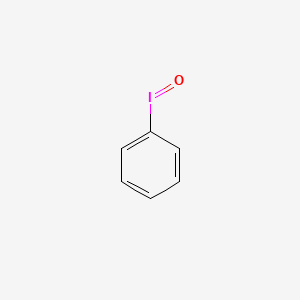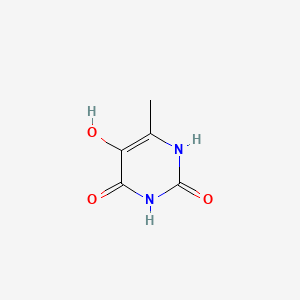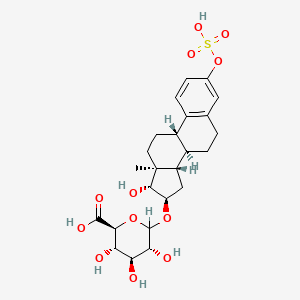
Estriol 3-sulfate 16-glucuronide
Vue d'ensemble
Description
Estriol 3-sulfate 16-glucuronide, also known as estriol sulfate glucuronide, is an endogenous, naturally occurring diconjugated metabolite of estriol . It is generated in the liver from estriol sulfate by UDP-glucuronyltransferase and is eventually excreted in the urine by the kidneys .
Synthesis Analysis
The synthesis of Estriol 3-sulfate 16-glucuronide involves the liver where it is generated from estriol sulfate by the enzyme UDP-glucuronyltransferase . A study on the synthesis of estriol and its 16-glucuronide suggests that the reductive removal of bromines followed by NaOH hydrolysis can lead to the formation of the glucuronide .Molecular Structure Analysis
The molecular formula of Estriol 3-sulfate 16-glucuronide is C24H32O12S . Its average mass is 544.569 Da and its monoisotopic mass is 544.161438 Da .Chemical Reactions Analysis
The bioavailability and biological activity of estrogens like Estriol 3-sulfate 16-glucuronide are tightly regulated by phase I/II metabolic transformation processes associated with hydroxylation, glucuronidation, or sulfation .Physical And Chemical Properties Analysis
Estriol 3-sulfate 16-glucuronide has a molar mass of 544.57 g·mol−1 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Applications De Recherche Scientifique
Role in Estrogen Metabolism : Estriol 3-sulfate 16-glucuronide is an important double conjugate in the feto-placental unit, playing a significant role in estrogen metabolism during pregnancy. It's been discussed that current procedures for quantitating this conjugated estrogen involve hydrolysis and separation from related steroid conjugates, emphasizing the need for simpler and more reliable methods (Nambara, Niwa, & Shimada, 1985).
Development of Specific Antiserum : Research has been conducted on the preparation of specific antiserum to estriol 3-sulfate 16-glucuronide. This includes the development of an antiserum that is highly specific to this double conjugate, which can discriminate from monoconjugated and unconjugated estrogens. The specificity of these antisera has been a focus, particularly in terms of the stereochemistry of the hapten-BSA conjugate (Nambara, Toshio, & Shimada, 1984).
Quantitative Determination Methods : A method for the quantitative determination of estriol conjugates, including estriol 3-sulfate 16-glucuronide, in human pregnancy urine has been developed. This method involves the use of both labeled and nonlabeled internal standards, indicating its suitability for quantitative analysis of urinary estriol conjugates in human pregnancy (Tikkanen & Adlercreutz, 1972).
Radioimmunoassay Development : Research includes the development of radioimmunoassay methods for estrogens in human pregnancy urine, plasma, and amniotic fluid. This involves the use of antiserum against antigens prepared by linking specific conjugates to carrier proteins and has been used to measure estrogens in various biological fluids during pregnancy (Gurpide, Giebenhain, Tseng, & Kelly, 1971).
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-17-hydroxy-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O12S/c1-24-7-6-13-12-5-3-11(36-37(31,32)33)8-10(12)2-4-14(13)15(24)9-16(21(24)28)34-23-19(27)17(25)18(26)20(35-23)22(29)30/h3,5,8,13-21,23,25-28H,2,4,6-7,9H2,1H3,(H,29,30)(H,31,32,33)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWFRGUDKUYOG-SUPAOECSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estriol 3-sulfate 16-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Estriol 3-sulfate 16-glucuronide | |
CAS RN |
4661-65-8 | |
| Record name | Estriol 3-sulfate 16-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004661658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol 3-sulfate 16-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



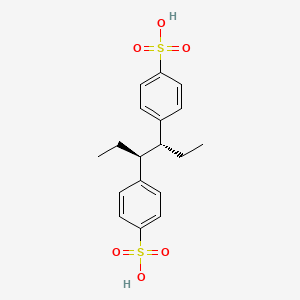
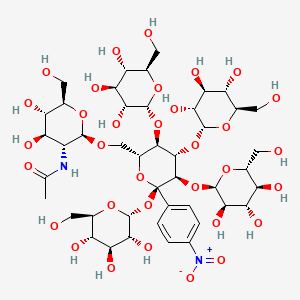
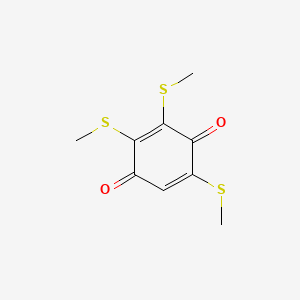
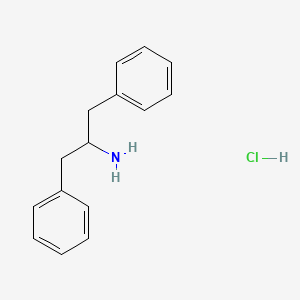
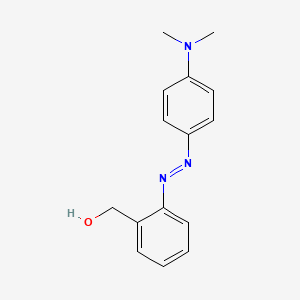
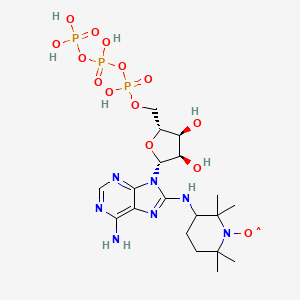
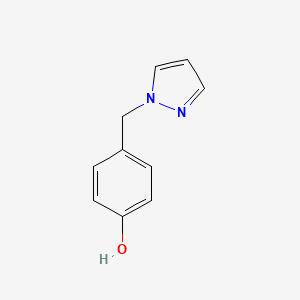
![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
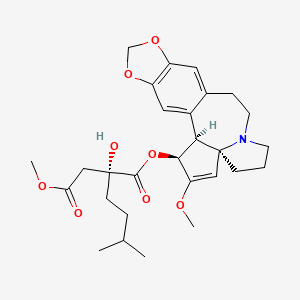
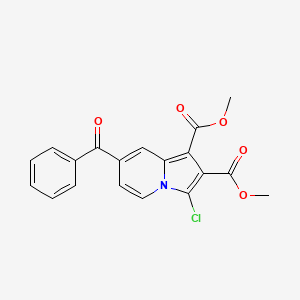
![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)
